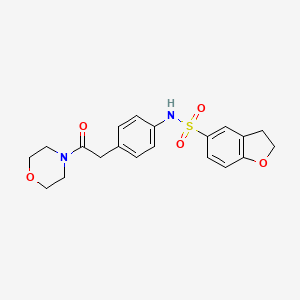

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

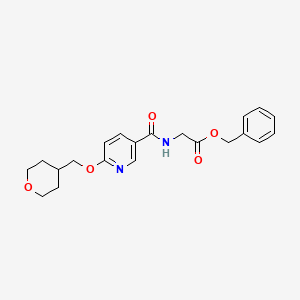

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a phenyl ring, a morpholino group, and a sulfonamide group. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the morpholino group, the sulfonamide group, and the aromatic rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .科学的研究の応用

Antimicrobial and Antifungal Activities

Sulfonamide Derivatives as Antimicrobial Agents : A study by Janakiramudu et al. (2017) demonstrated the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showing potent antimicrobial activity against bacteria and fungi. Molecular docking studies predicted the compounds' affinity and orientation at the active enzyme sites, suggesting their potential as antifungal agents compared to carbamate derivatives (Janakiramudu et al., 2017).

Antibiotic Activity Modulation : Oliveira et al. (2015) explored 4-(Phenylsulfonyl) morpholine's role in modulating antibiotic activity against multidrug-resistant strains. The study indicated the compound's ability to enhance the effectiveness of amikacin against Pseudomonas aeruginosa, revealing its potential as a modulating agent in antibiotic therapies (Oliveira et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Carbonic Anhydrase Inhibition : Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors demonstrated their effectiveness against carbonic anhydrase isoenzymes, with potential therapeutic applications in conditions like glaucoma and cancer by inhibiting enzyme activity crucial for pathological processes (Supuran et al., 2013).

Angiotensin II Receptor Antagonism : Ashton et al. (1994) developed triazolinone biphenylsulfonamide derivatives showing strong affinity for angiotensin II (AII) AT1 receptor subtype, providing insights into the design of drugs for hypertension management (Ashton et al., 1994).

Synthesis and Chemical Characterization

Heterocyclic Synthesis : Matlock et al. (2015) reported the synthesis of C-substituted morpholines and other N-heterocycles using α-phenylvinylsulfonium salts, contributing to the field of organic synthesis and potential medicinal chemistry applications (Matlock et al., 2015).

Pyrazoline Benzensulfonamides : Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides acting as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity, highlighting the integration of pyrazoline and sulfonamide pharmacophores for developing novel therapeutic agents (Ozmen Ozgun et al., 2019).

特性

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c23-20(22-8-11-26-12-9-22)13-15-1-3-17(4-2-15)21-28(24,25)18-5-6-19-16(14-18)7-10-27-19/h1-6,14,21H,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOECGDDZATZVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-morpholino-2-oxoethyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)

![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)